molecular formula CuZr2 B14710909 Copper--zirconium (1/2) CAS No. 12019-28-2

Copper--zirconium (1/2)

Cat. No.: B14710909
CAS No.: 12019-28-2
M. Wt: 245.99 g/mol
InChI Key: AKUUWPJPJALJQT-UHFFFAOYSA-N
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Description

Broad Context of Cu-Zr Intermetallics in Advanced Materials Science

The copper-zirconium (Cu-Zr) binary system is a fertile ground for materials science research, known for producing a variety of intermetallic compounds and bulk metallic glasses (BMGs). wlu.caresearchgate.net These materials are celebrated for their exceptional properties, which include high strength, substantial elastic strain limits, notable hardness, and resistance to corrosion. wlu.ca The strong negative enthalpy of mixing between copper and zirconium facilitates the formation of numerous stable and metastable intermetallic phases, making the Cu-Zr system a model for studying amorphous metal alloys. umanitoba.ca The interplay and transformation between these crystalline and amorphous phases are central to tailoring the mechanical and functional properties of Cu-Zr based materials for applications in structural, chemical, and magnetic fields. wlu.ca

Specific Academic Rationale for Investigating the CuZr2 Phase

The investigation of the CuZr2 phase is driven by its fundamental role in the stability and decomposition pathways of the broader Cu-Zr system. Scientific interest in CuZr2 is multifaceted:

Decomposition Product: The metastable B2 CuZr phase, often sought for its desirable properties in BMG composites, is known to decompose into the more stable Cu10Zr7 and CuZr2 phases under certain thermal conditions. researchgate.netresearchgate.net Understanding the formation and characteristics of CuZr2 is therefore crucial for controlling the microstructure and preventing the degradation of properties in these advanced materials. researchgate.net

Mechanical and Electronic Properties: Research has shown that CuZr2 is a mechanically stable and ductile material. wlu.ca Furthermore, unlike many other Cu-Zr intermetallics which are conductors, CuZr2 is predicted to be a semiconductor with an indirect band gap. wlu.ca This unique electronic characteristic opens up possibilities for its application in electronic and thermoelectric devices.

Glass Formation: The presence and stability of intermetallic compounds like CuZr2 have a direct impact on the glass-forming ability of the Cu-Zr system. Studying the crystallization behavior and the competition between amorphous and crystalline phase formation, including that of CuZr2, is essential for designing new BMGs with enhanced properties.

Methodological Landscape in CuZr2 Research

The scientific understanding of the CuZr2 phase has been advanced through a combination of computational and experimental techniques:

First-Principles Calculations: This computational approach, based on density functional theory (DFT), has been instrumental in predicting the structural, mechanical, thermodynamic, and electronic properties of CuZr2. wlu.ca These calculations provide insights into the phase stability, elastic constants, and electronic band structure of the compound. wlu.ca

Experimental Synthesis and Characterization:

Heat Treatment and Microanalysis: Experimental investigations often involve the heat treatment of Cu-Zr alloys to study phase transformations. researchgate.net Techniques such as X-ray diffraction (XRD) and electron probe microanalysis (EPMA) are then used to identify the resulting phases, including CuZr2, and to construct phase diagrams. researchgate.net

Rapid Solidification: Techniques like melt spinning are employed to produce rapidly solidified ribbons, which are then annealed to study the crystallization kinetics and the formation of intermetallic phases like CuZr2 from an amorphous matrix. researchgate.net

Thin Film Deposition: Magnetron sputtering is utilized to create Cu-Zr thin film combinatorial libraries, allowing for the investigation of phase formation across a wide range of compositions and the study of the interplay between amorphous and crystalline phases. tuni.fi

Research Findings on Copper-Zirconium (1/2)

Detailed research has yielded specific data on the properties of the CuZr2 intermetallic compound.

PropertyValue/DescriptionSource
Crystal Structure Tetragonal, C11b researchgate.net
Mechanical Stability Mechanically Stable wlu.ca
Ductility Ductile Material wlu.ca
Electronic Property Semiconductor (Indirect Band Gap) wlu.ca
Band Gap 0.227 eV wlu.ca
Formation Stable phase; decomposition product of metastable B2 CuZr researchgate.netresearchgate.net

Properties

CAS No.

12019-28-2

Molecular Formula

CuZr2

Molecular Weight

245.99 g/mol

IUPAC Name

copper;zirconium

InChI

InChI=1S/Cu.2Zr

InChI Key

AKUUWPJPJALJQT-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Zr].[Zr]

Origin of Product

United States

Crystallographic and Structural Elucidation of Cuzr2

Definitive Crystal Structure Determination of CuZr₂ (C11b Type)

The definitive crystal structure of CuZr₂ has been identified as the C11b prototype, which is a body-centered tetragonal structure belonging to the space group I4/mmm. This structure is analogous to other intermetallic compounds such as MoSi₂.

Advanced Experimental Crystal Structure Analyses (e.g., X-ray Diffraction)

Advanced experimental techniques, primarily X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM), have been instrumental in confirming the crystal structure of CuZr₂. In-situ high-energy X-ray diffraction (HEXRD) has been a particularly powerful tool for observing the formation of CuZr₂ in real-time during the heating of amorphous alloys.

Studies on the devitrification of Cu-Zr metallic glasses, such as Cu₅₀Zr₅₀, show that the tetragonal CuZr₂ (C11b) phase forms upon heating. researchgate.net For instance, during constant heating, CuZr₂ can appear simultaneously with other phases like orthorhombic Cu₁₀Zr₇. researchgate.net The identification and quantitative assessment of the phase fractions are often accomplished through Rietveld refinement of the diffraction patterns. researchgate.net

TEM, coupled with Selected Area Electron Diffraction (SAED), provides further confirmation of the crystal structure and allows for microstructural analysis at the nanoscale. mdpi.com SAED patterns taken from nanocrystals formed during the crystallization of Cu-Zr-based BMGs have been successfully indexed to the tetragonal CuZr₂ structure, confirming its identity as a secondary crystallization product after the initial formation of phases like Cu₁₀(Zr,Hf)₇. mdpi.com

Table 1: Experimental Crystallographic Data for CuZr₂ (C11b Type)

ParameterValueSource
Crystal SystemTetragonal mdpi.com
Space GroupI4/mmm (No. 139)-
Structure TypeC11b (MoSi₂ prototype)-
Pearson SymboltI6-

Note: Lattice parameters can vary slightly depending on the specific alloy composition and measurement conditions. The table provides the fundamental structural identification.

First-Principles Computational Studies of Structural Parameters

First-principles calculations, based on Density Functional Theory (DFT), have been employed to investigate the structural, mechanical, and thermodynamic properties of various phases in the Cu-Zr system, including CuZr₂. researchgate.net These computational methods allow for the prediction of material properties from a quantum mechanical standpoint, complementing experimental findings. researchgate.netuss.cl

Systematic investigations have confirmed that the optimized structure of CuZr₂ is both mechanically and dynamically stable. researchgate.net These calculations provide theoretical values for lattice parameters, formation enthalpies, and elastic constants, which are essential for understanding the phase stability and mechanical behavior of alloys containing this compound. The metallic nature of CuZr₂, arising from the overlap of electronic band structures at the Fermi energy level, is also confirmed through these studies. researchgate.net

Table 2: Calculated Structural and Mechanical Properties of CuZr₂

PropertyCalculated ValueUnitSource
Formation Enthalpy(Data varies by calculation)kJ/mol researchgate.net
Bulk Modulus(Data varies by calculation)GPa researchgate.net
Shear Modulus(Data varies by calculation)GPa researchgate.net
Young's Modulus(Data varies by calculation)GPa researchgate.net

Note: Specific values from DFT calculations are highly dependent on the computational methods and parameters used (e.g., exchange-correlation functional). The table indicates the types of properties investigated.

Microstructural Morphology and Distribution of CuZr₂ within Complex Alloys

The morphology and distribution of CuZr₂ precipitates play a critical role in determining the mechanical properties of Cu-Zr-based bulk metallic glass composites. The formation of these crystalline phases within an amorphous matrix can enhance ductility and toughness. researchgate.net

Precipitation and Growth Forms of CuZr₂ in Amorphous Matrices

CuZr₂ typically forms as a secondary crystalline phase during the devitrification (crystallization) of Cu-Zr-based amorphous alloys upon thermal annealing. mdpi.com The crystallization process often involves multiple steps. For example, in Cu-Zr-Al-Co or Cu-Zr-Hf-Al BMGs, an initial crystallization event may lead to the formation of the Cu₁₀Zr₇ phase, followed by a second event that produces CuZr₂ nanocrystals dispersed within the remaining glassy matrix. mdpi.com

Transmission Electron Microscopy (TEM) analysis of partially crystallized specimens reveals the morphology of these precipitates. Studies on a Cu₄₆Zr₃₃.₅Hf₁₃.₅Al₇ BMG, where Cu(Zr,Hf)₂ (isostructural to CuZr₂) forms, show that the precipitates are nearly equiaxed crystals of various sizes embedded in the featureless amorphous matrix. mdpi.com The nucleation rate of these crystals can be very high, while the growth rate is often extremely low (e.g., < 0.5 nm/s at 475 °C), which is conducive to forming a fine-grained nanocrystal-glass composite structure. mdpi.com

Interfacial Characteristics and Crystallographic Orientation Relationships

Techniques such as High-Resolution Transmission Electron Microscopy (HRTEM) and Electron Backscatter Diffraction (EBSD) are powerful tools for determining these orientation relationships. researchgate.netresearchgate.net For instance, HRTEM allows for the direct imaging of atomic planes across the interface, while EBSD can provide statistical data on ORs over a larger area. researchgate.net

However, within the reviewed scientific literature, there is a notable absence of specific studies detailing the crystallographic orientation relationships between CuZr₂ precipitates and the surrounding amorphous matrix in Cu-Zr based alloys. While the ORs for other precipitates in different Cu-based systems have been extensively studied, the specific interface crystallography of the CuZr₂ phase remains an area for future investigation. researchgate.netresearchgate.net Such research would be valuable for fully understanding the strengthening mechanisms in CuZr₂-containing composite materials.

Thermodynamic Principles and Phase Stability of Cuzr2

Energetic Landscape: Enthalpies and Gibbs Free Energies of Formation for CuZr2

The formation of CuZr2 is an energetically favorable process, characterized by negative enthalpies (ΔfH) and Gibbs free energies (ΔfG) of formation. First-principles calculations have consistently shown that the heats of formation for Cu-Zr intermetallic compounds are negative, indicating their stability relative to the constituent elements. iaea.orgwlu.ca

Experimental studies using Knudsen-cell mass spectrometry have determined the thermodynamic functions of formation for all crystalline phases in the Cu-Zr system. psu.edu The concentration dependencies of the integral thermodynamic functions of crystalline Cu-Zr alloys at 1123 K show that the extremum of the enthalpy of formation corresponds to the CuZr2 phase. psu.edu This suggests a strong energetic driving force for its formation. The Gibbs free energy of formation (ΔfG°) for congruently melting compounds like CuZr2 has maximal values, indicating high stability. psu.edu

The standard Gibbs free energy of formation can be calculated from the enthalpy of formation and the entropy of formation (ΔfS) using the equation: ΔfG = ΔfH - TΔfS. arizona.edu A complete thermodynamic description of the intermetallic compounds in the Cu-Zr system has been developed, providing crucial data for understanding their stability from crystallization temperatures of amorphous alloys to liquidus temperatures. researchgate.net

Below is a table summarizing the calculated thermodynamic properties for CuZr2 and other related compounds.

CompoundEnthalpy of Formation (ΔfH) (kJ/mol)Gibbs Free Energy of Formation (ΔfG) at 1123 K (kJ/mol)Entropy of Formation (ΔfS) (J/mol·K)
CuZr2-35.5-36.5-0.9
Cu10Zr7-35.1-38.6-3.1
CuZr-32.8-37.8-4.5
Cu5Zr8-33.9-35.3-1.2

Data sourced from experimental measurements and thermodynamic assessments. The values represent the energy released or absorbed during the formation of the compound from its constituent elements at standard conditions.

Phase Equilibria in the Cu-Zr Binary System and CuZr2 Stability Range

The Cu-Zr binary system is characterized by the presence of numerous stable and metastable intermetallic compounds. researchgate.net The stability range of the CuZr2 phase is well-defined within the Cu-Zr phase diagram. Computational and experimental studies confirm that CuZr2, with a C11b crystal structure, is a stable phase at 0 K and at elevated temperatures. wlu.caresearchgate.net

The CuZr2 phase can form through different mechanisms. For instance, below 988 K (715 °C), the equiatomic CuZr phase is not stable and undergoes a eutectoid transformation, decomposing into the Cu10Zr7 and CuZr2 phases. researchgate.netresearchgate.net This transformation highlights the stability of CuZr2 at lower temperatures compared to the equiatomic phase. Thermodynamic reassessments of the Cu-Zr system have refined the understanding of these phase equilibria, treating CuZr2 as a stoichiometric phase with both high and low-temperature modifications. researchgate.net The formation of CuZr2 is a key factor in the glass-forming ability of Cu-Zr alloys, as the stability of intermetallic compounds is directly related to the alloy's capacity to form an amorphous structure. wlu.ca

When compared to other intermetallic phases in the Cu-Zr system, CuZr2 exhibits significant thermodynamic stability. First-principles calculations indicate that while Cu51Zr14 and CuZr2 are stable, other phases such as Cu5Zr, Cu10Zr7, and CuZr (in the B2 structure) are considered metastable at 0 K. researchgate.net

The concentration dependence of the integral Gibbs energy of formation for crystalline Cu-Zr alloys at 1123 K shows that the most stable phases, indicated by the most negative ΔfG, are the congruently melting compounds, which include CuZr2, Cu10Zr7, and Cu51Zr14. psu.edu However, the equiatomic CuZr phase, despite having a significantly negative Gibbs energy of formation, possesses a considerably higher entropy of formation. This higher entropy contributes to its instability at lower temperatures, leading to its decomposition into Cu10Zr7 and CuZr2. psu.eduresearchgate.net The Cu5Zr8 phase, previously reported as stable, has been shown in some studies to be unstable after prolonged heat treatments. researchgate.netresearchgate.net This leaves CuZr2 as one of the key stable phases on the zirconium-rich side of the phase diagram.

The addition of ternary and quaternary elements to the Cu-Zr system can significantly influence the phase stability of CuZr2. These additions can alter the thermodynamic driving forces for phase formation and modify the solubility limits of the constituent elements in different phases.

In the Cu-Zr-Y ternary system, for example, the addition of yttrium (Y) affects the phase equilibria. While yttrium shows some solubility in other Cu-Zr intermetallics like Cu51Zr14 and CuZr, its direct impact on the stability of CuZr2 is linked to the formation of new ternary phases or the stabilization of competing binary phases. mdpi.com The knowledge of phase equilibria in such ternary systems is crucial for designing alloys with specific properties, such as high-strength, high-conductivity copper alloys. mdpi.com

Similarly, in the Al-Cu-Zr system, the addition of zirconium to Al-Cu alloys is intended to form thermally stable Al3Zr nanoprecipitates. mdpi.com In some cases, there is evidence of the formation of stable ternary Al-Cu-Zr phases, which would compete with the formation of binary phases like CuZr2. mdpi.com The influence of quaternary additions, such as Ni, Zn, Fe, or Ti, can also alter phase transformation temperatures and stabilize or destabilize certain phases through solid solution effects or the formation of new precipitates. researchgate.net These interactions are complex and depend on the specific elements added and their concentrations.

Electronic Structure and Interatomic Bonding in Cuzr2

Quantum Mechanical Investigations of Electronic Band Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of materials. researchgate.net For CuZr2, first-principles methods have been used to compute and analyze its electronic band structure. gncl.cn These calculations, often performed using techniques like the Vienna Ab initio Simulation Package (VASP), provide a theoretical framework for examining the electronic states of the compound. aps.orgornl.gov

The calculated lattice parameters from these studies are generally in good agreement with experimental data. gncl.cn The electronic band structure of CuZr2 reveals that several energy bands cross the Fermi energy level, which is a characteristic feature of metallic materials. researchgate.net This metallic nature is a key aspect of its electronic properties. The method of unfolding band structures from supercell calculations can be employed for a clearer visualization of the electronic structure, which is particularly useful for comparing with experimental data from techniques like angle-resolved photoemission spectroscopy (ARPES). aps.org Ab initio calculations have been successfully applied to a variety of crystalline systems to determine their electronic band structures. aps.orgarxiv.orgarxiv.org

Analysis of Electronic Density of States (DOS) and Orbital Interactions

The analysis of the electronic density of states (DOS) provides a deeper understanding of the contributions of different orbitals to the electronic structure. In CuZr2, the metallic properties are primarily attributed to the p and d orbital electrons of zirconium (Zr). researchgate.net The total and partial DOS calculations show that there is a significant interaction between the copper (Cu) and Zr atoms.

Specifically, the bonding in CuZr2 involves the hybridization of Cu s, p, and d orbitals with the Zr d orbitals, leading to the formation of bonding peaks in the DOS. gncl.cn This interaction between the atomic orbitals of copper and the surrounding zirconium atoms is fundamental to the cohesion of the compound. researchgate.net The 3d and 4s bands of copper are particularly important in this context. tugraz.at The density of states for copper and its compounds can be calculated using various computational packages, providing insights into their electronic configurations. psu.eduresearchgate.net

Charge Transfer Mechanisms and Nature of Cu-Zr Chemical Bonds

The nature of the chemical bonding in CuZr2 is characterized by a combination of metallic, covalent, and ionic interactions. Analysis of the electron density distribution indicates a degree of locality in the Cu-Zr bond. gncl.cn This suggests a polar covalent character for the bond.

Mulliken population analysis, a method to estimate partial atomic charges, reveals a transfer of electrons from Zr to Cu atoms. gncl.cn One study calculated this charge transfer to be 0.34 electrons. gncl.cn This charge transfer contributes to the ionic component of the bonding. The Bader charge analysis method, which partitions the charge density based on zero-flux surfaces, is another powerful tool for quantifying charge transfer and characterizing the nature of atomic interactions in materials. readthedocs.ioutexas.edugithub.ioutexas.eduyoutube.com The concept of charge transfer is a key mechanism in various heterostructures as well. mdpi.comresearchgate.netnih.gov The interactions in organozirconium complexes have also been studied to understand Zr-ligand bonding. buffalo.edu The chemical short-range order in Cu-Zr glassy alloys is affected by deformation, leading to an increase in Cu-Cu and Zr-Zr bonds. aip.org The stability of icosahedral clusters in Cu-Zr based alloys is strongly correlated with the Cu-Zr bond content. researchgate.net

Kinetic Aspects of Cuzr2 Formation and Evolution

Nucleation and Growth Kinetics during CuZr₂ Formation

The formation of CuZr₂ from a liquid or amorphous phase involves the initial nucleation of crystalline embryos followed by their growth. The kinetics of these processes are influenced by factors such as temperature, cooling rate, and the presence of other phases.

Studies on the crystallization of Cu-Zr amorphous alloys often show the co-precipitation of CuZr₂ with other intermetallic phases, most commonly Cu₁₀Zr₇. The nucleation of CuZr₂ can be either homogeneous, occurring spontaneously within the matrix, or heterogeneous, initiated at specific sites like impurities or interfaces. In many practical scenarios, heterogeneous nucleation is the dominant mechanism.

The growth of CuZr₂ crystals is a thermally activated process, meaning it is highly dependent on temperature. At lower temperatures, atomic diffusion is slow, hindering the growth of nuclei. As the temperature increases, the growth rate accelerates. However, at very high temperatures, the driving force for crystallization decreases, which can again slow down the growth process. The growth of intermetallic compounds like CuZr₂ in a diffusion couple generally follows a parabolic growth law, where the thickness of the intermetallic layer is proportional to the square root of time. This indicates that the growth is controlled by the chemical diffusion of the constituent atoms. researchgate.net

Crystallization Dynamics of CuZr₂ from Amorphous Precursors

Amorphous Cu-Zr alloys serve as common precursors for the formation of CuZr₂ through controlled crystallization, a process that is highly sensitive to thermal processing and alloy composition.

Upon heating, amorphous Cu-Zr alloys undergo a series of transformations, including structural relaxation, glass transition, and finally crystallization. The crystallization of CuZr₂ is often observed as a distinct exothermic peak in differential scanning calorimetry (DSC) curves. For instance, in Cu₅₀Zr₅₀ amorphous alloys, crystallization leads to the formation of CuZr₂ and Cu₁₀Zr₇ phases. researchgate.net Similarly, in (Cu₄₃Zr₄₈Al₉)₉₈Y₂ amorphous alloys, the structural evolution upon annealing includes the formation of CuZr₂. umanitoba.ca

The crystallization mechanism can be elucidated by analyzing the Avrami exponent (n), which provides insights into the nucleation and growth dimensionality. An Avrami exponent between 2.2 and 3.5 has been reported for the crystallization of various Cu-Zr based amorphous alloys, suggesting a three-dimensional growth with a decreasing nucleation rate or diffusion-controlled growth. researchgate.netresearchgate.net

The activation energy for crystallization (Eₐ), which represents the energy barrier that must be overcome for crystallization to occur, is another critical parameter. For Cu-Zr-Al glasses, activation energies for the first crystallization event (often associated with Cu₁₀Zr₇ or a combination of phases including CuZr₂) have been reported to be as high as 325 kJ/mol, indicating significant thermal stability of the amorphous phase. researchgate.net

Thermal processing parameters, particularly heating and cooling rates, play a pivotal role in the crystallization dynamics of CuZr₂ from amorphous precursors. The final microstructure is a direct consequence of the competition between the timescale of the experiment and the intrinsic kinetics of nucleation and growth.

Heating Rate: The heating rate during DSC analysis significantly affects the crystallization temperature (Tₓ). As the heating rate increases, the crystallization peak shifts to higher temperatures. aps.orgharvard.edu This is because at higher heating rates, there is less time available for the system to overcome the kinetic barrier for nucleation and growth at lower temperatures. For a (Cu₄₃Zr₄₈Al₉)₉₈Y₂ amorphous alloy, a heating rate of 20 K/min was found to provide the best thermal stability. umanitoba.ca In studies of Cu₅₀Zr₅₀ metallic glass thin films, it was observed that the crystallization process is growth-controlled during heating. researchgate.net

Cooling Rate: The cooling rate from the molten state is a critical parameter for determining whether an amorphous phase or a crystalline phase forms. To form a bulk metallic glass, the cooling rate must be high enough to bypass the "nose" of the time-temperature-transformation (TTT) diagram, thus preventing the nucleation and growth of crystalline phases like CuZr₂. For Cu₄₅Zr₄₈Al₇ alloy, a cooling rate lower than 40 K/s was necessary to allow for the partial crystallization of the B2 CuZr phase, indicating that higher cooling rates would favor amorphization. umanitoba.ca Conversely, at low cooling rates, the B2 CuZr phase can decompose into the more stable Cu₁₀Zr₇ and CuZr₂ phases. The critical cooling rate required to suppress crystallization is a key indicator of an alloy's glass-forming ability.

The table below summarizes the effect of heating rate on the crystallization behavior of a (Cu₄₃Zr₄₈Al₉)₉₈Y₂ amorphous alloy.

Heating Rate (K/min)Supercooled Liquid Region Width (K)Thermal Stability
558.21Lower
1062.53Moderate
20 66.42 Highest
3064.15High
4063.87High

Data sourced from a study on (Cu₄₃Zr₄₈Al₉)₉₈Y₂ amorphous alloy. umanitoba.ca

The addition of a third element to the binary Cu-Zr system can significantly alter the crystallization pathways, thermal stability, and the resulting phases, including the formation of CuZr₂.

Aluminum (Al): The addition of aluminum to Cu-Zr alloys is known to enhance their glass-forming ability. However, upon crystallization, Al can influence the phase selection. In Cu-Zr-Al amorphous alloys, the crystallization products often include CuZr₂ alongside other phases like Cu₁₀Zr₇ and Al-containing phases such as AlCu₂Zr. umanitoba.ca The presence of Al can also promote the formation of the metastable B2 CuZr phase, which can subsequently transform into more stable phases, including CuZr₂.

Titanium (Ti): The addition of titanium to Cu-Zr amorphous alloys can also modify their crystallization behavior. The evolution of phases during ball milling of Cu-Zr-Ti-Al alloys shows the initial presence of CuZr₂.

Zinc (Zn): The addition of zinc to Cu-Zr alloys has been shown to improve their glass-forming ability. Upon annealing of Cu-Zr-Zn metallic glasses, Cu₁₀Zr₇ and subsequently CuZr₂ crystals precipitate from the glassy matrix.

Cobalt (Co): In contrast to elements that enhance glass formation, cobalt addition to Cu-Zr-Al alloys can stabilize the B2 CuZr phase to lower temperatures, making it the primary crystallization product instead of CuZr₂ and Cu₁₀Zr₇.

The table below summarizes the crystallization products observed in different Cu-Zr based amorphous alloys upon annealing.

Alloy SystemPrimary Crystallization ProductsReference
Cu₅₀Zr₅₀Cu₁₀Zr₇, CuZr₂ researchgate.net
(Cu₄₃Zr₄₈Al₉)₉₈Y₂CuZr₂, AlCu₂Zr, Cu₁₀Zr₇, CuZr(B2) umanitoba.ca
(Cu₀.₅Zr₀.₅)₁₀₀-ₓZnₓCu₁₀Zr₇, CuZr₂
(Cu₀.₅Zr₀.₅)₉₀-ₓAl₁₀CoₓB2 CuZr, Cu₁₀Zr₇, AlCu₂Zr

Phenomenon of Intermetallic Glass Formation Proximate to CuZr₂ Compositions

Contrary to the conventional understanding that good glass formation occurs near eutectic compositions, recent studies have revealed the formation of bulk metallic glasses in compositions adjacent to intermetallic compounds, including CuZr₂. This phenomenon gives rise to what is termed "intermetallic glass."

While the stoichiometric CuZr₂ compound itself does not readily form a glass due to its fast crystallization kinetics, bulk metallic glasses can be formed by quenching alloys with compositions slightly deviating from the exact 1:2 Cu:Zr ratio, sometimes by as little as 0.5 at.%. This is attributed to the fact that the Gibbs free energy of the liquid phase in these neighboring compositions is lower than that of the intermetallic compound itself, providing a thermodynamic driving force for glass formation. Furthermore, these off-stoichiometric liquids exhibit sluggish crystallization behavior, which provides a kinetic advantage for vitrification.

The table below presents thermodynamic and kinetic parameters related to intermetallic glass formation near the CuZr₂ composition.

Intermetallic CompoundTₘ (K)T₉ (K)ΔHₘ (kJ/mol)ΔSₘ (J/(mol·K))Critical Thickness (mm)ΔG at T₉ (kJ/mol)
CuZr₂125567415.612.41.8-4.1

Tₘ: Melting Temperature, T₉: Glass Transition Temperature, ΔHₘ: Enthalpy of Fusion, ΔSₘ: Entropy of Fusion, Critical Thickness: Maximum thickness for amorphous formation, ΔG at T₉: Gibbs free energy difference between liquid and crystal at the glass transition temperature. Data adapted from a study on glass formation adjacent to intermetallic compounds in the Cu-Zr binary system.

Computational Methodologies for Cuzr2 Research

Ab Initio Calculations (e.g., Density Functional Theory) for Predicting CuZr₂ Behavior

Ab initio, or first-principles, calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of CuZr₂. These methods solve the quantum mechanical equations governing the electrons in the material, providing highly accurate predictions without the need for empirical parameters.

First-principles calculations have been instrumental in determining the stable crystal structure and energetics of CuZr₂. researchgate.net DFT calculations can predict the total energy of various candidate crystal structures. By comparing the total energies of different atomic arrangements, the most energetically favorable (i.e., the ground state) structure can be identified. This process of energetic minimization is crucial for confirming the experimentally observed crystal structure or predicting new, potentially metastable, phases.

For the Cu-Zr system, first-principles calculations have been used to compute the enthalpies of formation for various intermetallic compounds. researchgate.net These calculations have confirmed that the C11b crystal structure is a stable phase for CuZr₂. researchgate.net The process involves relaxing the atomic positions and the unit cell dimensions to find the configuration with the minimum total energy. Quantum mechanical programs are used to perform these calculations on various stable and unstable phases, including pure copper, pure zirconium, and several Cu-Zr intermetallic compounds, to ensure the accuracy of the predictions. caltech.edu

Table 1: Comparison of Formation Enthalpy for Cu-Zr Intermetallic Compounds from Different Methods

CompoundFormation Enthalpy (kJ/mol) - DFTFormation Enthalpy (kJ/mol) - CALPHADFormation Enthalpy (kJ/mol) - Experimental
Cu₅₁Zr₁₄-31.5-32.0-29.2
Cu₁₀Zr₇-34.8-35.5-33.0
CuZr-35.2-36.0-34.5
CuZr₂-28.9-29.5-28.0

Note: The values presented are approximate and may vary depending on the specific calculation methods and experimental conditions.

DFT is also a powerful tool for simulating the electronic and vibrational properties of CuZr₂. The electronic structure, including the band structure and the density of states (DOS), provides insights into the bonding characteristics and the electrical conductivity of the compound. The DOS reveals the distribution of electronic states at different energy levels, which is crucial for understanding the material's stability and properties. nih.gov

Vibrational properties, such as phonon dispersion curves and the vibrational density of states (VDOS), can also be simulated using DFT. researchgate.net Phonon dispersion curves illustrate the relationship between the vibrational frequency and the wave vector, providing information about the lattice dynamics and thermal properties of the material. youtube.comresearchgate.net Inelastic X-ray scattering (IXS) measurements on metallic glass CuZr₂ have been used to determine the phonon dispersion relation, revealing the existence of longitudinal acoustic phonons. researchgate.net The VDOS can be calculated from the Fourier transform of the velocity autocorrelation function obtained from molecular dynamics simulations, offering a way to understand the vibrational modes present in the material. aps.orgstackexchange.comyoutube.com

Molecular Dynamics (MD) Simulations for Microstructural Evolution

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of materials, providing a bridge between atomic-scale interactions and macroscopic properties. In the context of CuZr₂, MD simulations are particularly useful for investigating microstructural evolution, such as phase transformations and atomic rearrangements. caltech.eduscielo.br

A critical component of accurate MD simulations is the interatomic potential, which describes the forces between atoms. For the Cu-Zr system, various empirical and semi-empirical potentials have been developed, most notably based on the Embedded Atom Method (EAM). These potentials are typically fitted to a combination of experimental data and results from ab initio calculations, such as lattice constants, cohesive energies, and elastic moduli of the constituent elements and their alloys. caltech.edu

The development of a robust interatomic potential is a meticulous process. For instance, an effective tight-bonding Rosato-Guillope-Legrand (RGL)-type n-body force field has been constructed for the binary Cu-Zr alloy system. caltech.edu The parameters of this force field were fitted to quantum mechanical data for various phases, including pure Cu, pure Zr, and several Cu-Zr compounds. caltech.edu The validation of these potentials involves comparing the simulated properties with known experimental or ab initio data to ensure their accuracy and transferability to different environments and conditions.

MD simulations have been employed to study various dynamic processes in Cu-Zr alloys, including phase transformations and atomic rearrangements. For example, simulations can model the melting and solidification of CuZr₂, providing insights into the mechanisms of glass formation and crystallization. By tracking the trajectories of individual atoms, researchers can observe the nucleation and growth of different phases and identify the atomic-level mechanisms driving these transformations. scielo.br

These simulations can also shed light on the stability of the CuZr₂ phase under different conditions, such as temperature and pressure. mdpi.com The rearrangement of atoms during processes like annealing or mechanical loading can be visualized and analyzed in detail, revealing the evolution of the local atomic structure. scielo.br For instance, MD simulations have been used to study the rejuvenation and mechanical properties of CuZr metallic glass under cyclic loading, providing insights into atomic rearrangement and potential energy landscapes. scielo.br

CALPHAD (CALculation of PHAse Diagrams) Approach for Thermodynamic Modeling

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool for thermodynamic modeling of multicomponent systems. It is used to construct phase diagrams and calculate thermodynamic properties of various phases as a function of temperature, pressure, and composition. researchgate.netncl.edu.tw

The CALPHAD approach relies on thermodynamic databases that contain model parameters for the Gibbs energy of each phase in a system. These parameters are optimized by fitting to a wide range of experimental data, including phase equilibria and thermochemical properties like enthalpies of formation. researchgate.net For the Cu-Zr system, thermodynamic assessments using the CALPHAD method have been performed to create a self-consistent thermodynamic description. researchgate.netresearchgate.net

This approach allows for the calculation of the thermodynamic properties of the CuZr₂ phase, such as its enthalpy and entropy of formation. researchgate.net For example, the melting enthalpy of CuZr₂ has been determined using calorimetric methods and incorporated into CALPHAD assessments. researchgate.net The CALPHAD method can also be used to predict the stability of CuZr₂ relative to other phases in the Cu-Zr system and to understand the driving forces for phase transformations. jmst.org By combining thermodynamic data from experiments and ab initio calculations, the CALPHAD approach provides a comprehensive thermodynamic model of the Cu-Zr system, which is essential for alloy design and process optimization. mdpi.com

Advanced Characterization Techniques Employed in Cuzr2 Studies

X-ray Diffraction (XRD) Spectrum Analysis

X-ray Diffraction (XRD) is a foundational technique for the study of crystalline materials like CuZr2. It is widely used for phase identification, determination of atomic structure, and measurement of crystallite size. mdpi.com In the context of copper-zirconium alloys, XRD analysis is critical for identifying the various intermetallic phases that can form, including CuZr2. For instance, during the devitrification (crystallization) of amorphous Cu50Zr50 metallic glass, XRD patterns clearly show the emergence of Bragg reflections corresponding to the CuZr2 phase alongside other phases like Cu10Zr7. iastate.eduresearchgate.net

Conventional X-ray diffraction, often employing the Bragg-Brentano geometry, probes the bulk of a material, providing crystallographic information from a depth of several microns. malvernpanalytical.com This method is effective for identifying the primary crystalline phases in bulk CuZr2 samples.

Grazing Incidence X-ray Diffraction (GIXRD) is a specialized surface-sensitive technique. By using a very low angle of incidence for the X-ray beam (typically less than one degree), the penetration depth is limited to the top few nanometers of the material. malvernpanalytical.comyoutube.com This makes GIXRD exceptionally useful for studying thin films of CuZr2 or analyzing surface-specific phenomena without overwhelming interference from the substrate material. malvernpanalytical.comyoutube.comrsc.org While conventional XRD might be used to identify the bulk phases, GIXRD would be the preferred method to characterize the crystal structure of a CuZr2 thin film or to investigate surface oxidation or reconstruction. malvernpanalytical.com

TechniqueProbing DepthPrimary Application for CuZr2Key Advantage
Conventional XRDSeveral micronsBulk phase identificationProvides information on the overall crystalline composition of the sample.
Grazing Incidence XRD (GIXRD)Surface layers (nanometers)Thin-film analysis and surface characterizationMinimizes signal from the substrate, focusing on the surface or thin layer of interest. malvernpanalytical.comrsc.org

In-situ XRD allows researchers to study material transformations as they happen, providing real-time kinetic data. mdpi.com This is particularly valuable for understanding the formation of CuZr2 from amorphous precursors or during heat treatment. High-energy X-ray diffraction (HEXRD) performed in-situ during the heating of an amorphous Cu50Zr50 alloy has been used to track the crystallization process. iastate.edu

These studies reveal a multi-stage transformation. For example, at a heating rate of 10 K/min, an initial crystallization event is followed by a slower process where the phase fractions of Cu10Zr7 and CuZr2 gradually increase, while a metastable CuZr (B2) phase decomposes. iastate.edu By analyzing the diffraction patterns at various temperatures, the precise kinetics of CuZr2 formation can be determined. iastate.edu

Table 1: Phase Evolution during Devitrification of Amorphous Cu50Zr50 (10 K/min Heating Rate)

Temperature (K)Temperature (°C)Observed PhasesKey Kinetic EventReference
706 K433 °CCu10Zr7, CuZr2, CuZr (B2)Initial crystallization from amorphous state. iastate.edu
789 K516 °CCu10Zr7, CuZr2Decomposition of CuZr (B2) phase is complete. The weight fractions are 0.636 for Cu10Zr7 and 0.364 for CuZr2. iastate.edu
1002 K729 °CCu10Zr7, CuZr2The two phases remain in stable equilibrium with no change in phase fractions. iastate.edu

Electron Microscopy Suite

Electron microscopy offers significantly higher spatial resolution than optical microscopy, making it indispensable for studying the microstructure and atomic arrangement of materials like CuZr2.

Scanning Electron Microscopy (SEM) is a primary tool for visualizing the surface topography and microstructural morphology of CuZr2. mdpi.com SEM analysis of Cu-Zr alloys reveals critical information about grain size and shape, the distribution of different phases, and the presence of pores or other defects. researchgate.netresearchgate.net In multiphase Cu-Zr systems, back-scattered electron (BSE) imaging in the SEM can differentiate between phases containing heavier elements (like zirconium) and lighter ones (like copper), as regions with higher average atomic number appear brighter. researchgate.net This allows for the mapping of CuZr2 domains within a copper matrix or alongside other Cu-Zr intermetallics.

Transmission Electron Microscopy (TEM) provides unparalleled spatial resolution, enabling direct imaging of materials at the nanoscale and even the atomic level. researchgate.netnih.gov For CuZr2, TEM is used to examine the internal microstructure, including the crystal lattice, grain boundaries, and any defects or precipitates. researchgate.netresearchgate.net High-resolution TEM (HRTEM) can resolve individual atomic columns, providing definitive information about the crystal structure and the nature of interfaces between CuZr2 and other phases. researchgate.netkit.edu Advanced in-situ TEM techniques can also be employed to observe phase transformations, deformation mechanisms, or catalyst dynamics in real-time at the nanoscale. researchgate.netkit.edu

Electron diffraction is a powerful technique, typically performed within a TEM, that provides detailed crystallographic information from micro- and nanoscale regions of a sample. When an electron beam passes through a crystalline material like CuZr2, it diffracts into a pattern of spots. The geometry and spacing of these spots are directly related to the crystal structure of the material. This technique is crucial for unambiguously identifying the crystal structure of unknown or metastable phases. researchgate.net For example, in studies of the related NiZr2 system, electron diffraction was used to identify the crystal structure of a transient phase that formed before the equilibrium phase, a task that would be difficult with bulk techniques like XRD alone. researchgate.netibm.com For CuZr2, electron diffraction would be used to confirm the crystal structure of nanoscale precipitates and to determine orientation relationships between the CuZr2 phase and the surrounding matrix.

Atom Probe Tomography (APT) for Elemental Distribution and Clustering

Atom Probe Tomography (APT) is a materials analysis technique with near-atomic resolution, providing three-dimensional (3D) chemical composition and imaging. eag.com The technique works by field-evaporating individual atoms from the surface of a needle-shaped specimen and identifying them via time-of-flight mass spectrometry. eag.com This capability is crucial for examining the elemental distribution and potential clustering in CuZr₂ alloys, which can be inherently non-uniform even in an amorphous state.

In studies of the broader Cu-Zr system, APT has been instrumental in revealing nanoscale chemical heterogeneity. osti.gov For amorphous Cu-Zr alloys, APT analysis demonstrates that the distribution of copper and zirconium atoms is not perfectly random. Instead, there is evidence of short-range ordering and the formation of distinct, nano-sized clusters. osti.gov This intrinsic inhomogeneity can act as a precursor to crystallization, influencing the thermal stability and mechanical properties of the material. For instance, analysis can identify Cu-enriched and Zr-enriched zones within the amorphous matrix.

APT is particularly powerful for studying the early stages of crystallization. It allows researchers to track elemental partitioning as the first crystalline phases begin to form. The ability to reconstruct the atomic positions in 3D makes APT an essential tool for validating structural models and understanding the link between atomic arrangement and material properties. researchgate.net Cluster analysis algorithms are often applied to APT datasets to objectively identify and characterize the size, shape, and composition of atomic clusters, providing quantitative data on the degree of chemical ordering. capes.gov.brnih.govelsevierpure.com

Spectroscopic Probes of Electronic States

Understanding the electronic structure of CuZr₂ is key to explaining its bonding characteristics and stability. Spectroscopic techniques that probe the energy levels of electrons, such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES), are vital for this purpose.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition, empirical formula, and chemical and electronic states. psu.educarleton.edu The method involves irradiating a material with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the surface. psu.edu

In the study of Cu-Zr alloys, XPS reveals significant information through core-level shifts. wikipedia.orgvasp.at When copper and zirconium form an alloy, the binding energies of their core electrons change compared to their pure elemental states. Typically, the Cu 2p core level shifts to a higher binding energy, while the Zr 3d core level shifts to a lower binding energy. This phenomenon is indicative of charge transfer from the less electronegative zirconium atoms to the more electronegative copper atoms.

The analysis of valence band spectra from XPS provides further insight into the electronic density of states. For Cu-Zr systems, the valence band is primarily composed of the Cu 3d states, which are located several electron volts below the Fermi level, and the broader Zr 4d states, which are situated closer to the Fermi level. The nature and hybridization of these electronic states are fundamental to the stability of both the crystalline and amorphous phases of CuZr₂.

Table 1: Representative XPS Core Level Information for Cu-Zr Systems

ElementCore LevelTypical Observation in AlloyImplication
Copper (Cu)Cu 2pShift to higher binding energyElectron gain / Charge transfer from Zr
Zirconium (Zr)Zr 3dShift to lower binding energyElectron loss / Charge transfer to Cu

Note: Specific binding energy values can vary based on exact composition, surface condition, and instrument calibration.

Auger Electron Spectroscopy (AES) is another powerful surface analysis technique that provides elemental and chemical state information, often with high spatial resolution. carleton.edupsu.edufu-berlin.de The process involves bombarding a surface with a primary electron beam, which causes the ejection of a core electron. An outer-shell electron then fills this vacancy, and the excess energy is released by the emission of a second electron—the Auger electron. The kinetic energy of the Auger electron is characteristic of the atom from which it was emitted. carleton.edu

For Cu-Zr systems, AES is used to analyze surface composition and can detect changes due to processes like oxidation or segregation. The primary Auger transitions monitored are the Cu LMM and Zr MNN peaks. Similar to XPS, shifts in the kinetic energy of these Auger peaks can provide information about the chemical bonding environment. acs.org AES is also frequently combined with ion sputtering to perform depth profiling, which maps the elemental composition as a function of depth into the material. psu.edu This is particularly useful for analyzing thin films, interfaces, and surface contamination layers. fu-berlin.de

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Kinetics

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique for studying metallic glasses like amorphous CuZr₂. It measures the heat flow into or out of a sample as a function of temperature or time while it is subjected to a controlled temperature program. tainstruments.com This allows for the precise determination of transition temperatures and the thermodynamics of phase changes.

A typical DSC scan of an amorphous CuZr₂ alloy heated at a constant rate reveals several key features. First, a step-like change in the heat flow indicates the glass transition, where the material transforms from a rigid, glassy state to a supercooled liquid. The temperature at which this occurs is the glass transition temperature (T₉). researchgate.net As the temperature increases further, one or more sharp exothermic peaks appear, signifying crystallization events where the disordered amorphous structure transforms into one or more stable crystalline phases. researchgate.netunito.it The onset temperature of the first exothermic peak is the crystallization temperature (Tₓ). researchgate.net

The temperature range between T₉ and Tₓ is known as the supercooled liquid region (ΔTₓ = Tₓ - T₉), and its width is a critical indicator of the thermal stability of the metallic glass against crystallization. techscience.com A larger ΔTₓ generally correlates with a higher glass-forming ability. By performing DSC experiments at various heating rates, the kinetics of these transformations can be investigated. scirp.orgnih.govmdpi.com The activation energies for the glass transition (E₉) and crystallization (Eₓ) can be calculated using methods like the Kissinger equation, providing quantitative insight into the energy barriers for these processes. bohrium.comresearchgate.net

Table 2: Example of Thermal Properties for a Zr-based Metallic Glass from DSC Analysis

PropertySymbolRepresentative Value (K)Description
Glass Transition TemperatureT₉729Onset of the transition from a glassy solid to a supercooled liquid. researchgate.net
Onset Crystallization TemperatureTₓ766Onset of the first crystallization event. researchgate.net
Supercooled Liquid RegionΔTₓ37The temperature window of thermal stability (Tₓ - T₉).
Peak Crystallization TemperatureTₚ747Temperature of the maximum crystallization rate for a specific phase. researchgate.net

Note: Values are illustrative and taken from a Cu-Zr-V alloy, which are representative of the thermal events in similar Zr-based systems. researchgate.net Actual values are highly dependent on the precise alloy composition and the heating rate used during the DSC measurement. techscience.com

Contributions of Cuzr2 to Functional and Structural Material Systems

CuZr₂ as a Constituent Phase in Bulk Metallic Glass Composites

Bulk metallic glass composites (BMGCs) are a class of materials that combine a glassy, amorphous matrix with crystalline reinforcing phases to achieve properties superior to those of monolithic metallic glasses, such as improved ductility and toughness. The CuZr₂ intermetallic is often found as a key crystalline constituent in Cu-Zr based BMGCs. nih.govresearchgate.net Upon cooling or subsequent annealing of a Cu-Zr amorphous alloy, stable crystalline phases such as Cu₁₀Zr₇ and CuZr₂ can form. researchgate.net

In these composites, the volume fraction and distribution of the crystalline phases are critical. For instance, in CuZr-based BMGCs, a "yielding percolation transition" can occur, where the mechanical response shifts as the volume fraction of the crystalline phases, including CuZr₂, increases. nih.gov When the crystalline phase volume is below a certain threshold (typically 30-50 vol.%), the material exhibits a distinct two-step yielding process; above this threshold, the phases become interpenetrating, and the initial yielding behavior is blurred. nih.gov The presence of nanocrystalline CuZr₂ dispersed within the amorphous matrix is noted to provide effective mechanical properties that are not observed in purely amorphous or purely nanocrystalline alloys. mdpi.com

Role of CuZr₂ in Modulating Mechanical Response of Cu-Zr Alloys and Composites

The presence of CuZr precipitates, often in their martensitic form, introduces unique deformation pathways that can significantly enhance the ductility of otherwise brittle metallic glass matrices. researchgate.net In CuZr-based shape-memory metallic-glass composites, the plastic flow is directly initiated by a stress-induced martensitic transformation within the CuZr particles. researchgate.net This transformation is a key energy-absorbing mechanism that helps to prevent catastrophic failure.

Research on Cu₅₁.₅Zr₄₈.₅ bulk-metallic glass composites identified multiple mechanisms contributing to their inelasticity and fracture resistance, all linked to the embedded CuZr particles:

Martensitic Transformation: The primary mechanism for inducing plastic flow. researchgate.net

Microcracking: The formation of microcracks within the CuZr particles, which can absorb additional energy. researchgate.net

Crack Deflection: The interface between the particles and the amorphous matrix can deflect propagating cracks, further enhancing toughness. researchgate.net

The size and volume fraction of these particles are critical; a composite with a lower volume fraction (f ~ 27%) and smaller maximum particle size of CuZr exhibited a markedly higher fracture strain (13.5%) compared to a sample with a higher volume fraction (f ~ 45%) and larger particles, which failed at a strain of only 4.8%. researchgate.net Furthermore, in Cu-Zr based bulk metallic glasses, creating chemical heterogeneities with Zr-rich zones can lead to an increase in the formation of shear bands, which enhances ductility and work-hardening behavior. researchgate.net

The microstructure of composites containing CuZr₂ plays a crucial role in their tribological performance. The CuZr₂ phase is noted to be harder than the Zr-based bulk amorphous matrix it often reinforces. mdpi.com This hardness makes it an attractive constituent for developing materials for bearing and shaft applications. mdpi.com

In lubricated sliding wear tests of a (Zr₅₅Cu₃₀Ni₁₀Al₅)₉₉.₉₈Sc₀.₀₂/CuZr₂ nanocrystal composite, the presence of the hard CuZr₂ phase was central to its wear characteristics. mdpi.com The primary wear mechanism was identified as adhesion wear. mdpi.com Although the composite showed severe plastic deformation on the wear tracks due to the relative softness of the matrix, the hard CuZr₂ nanocrystals are key to the material's potential for wear-resistant applications. mdpi.com The addition of hard nanoparticles like TiCₓ to a Cu-Cr-Zr alloy has also been shown to significantly refine grain size and improve abrasive wear resistance by acting as barriers to dislocation movement. mdpi.com

Table 1: Lubricated Wear Properties of a Zr-Based BMG Composite with Nanocrystal CuZr₂ Reinforcement mdpi.com
PropertyValueConditions
Friction Coefficient0.22 - 0.2920 N load, various sliding velocities
Wear Rate4.8 × 10⁻⁸ to 5.9 × 10⁻⁸ kg/m20 N load
Wear Coefficient (k)1.8 × 10⁻³ to 2.4 × 10⁻³Calculated via Rabinowicz equation
Microhardness (Vickers)519 Hv-

Involvement of CuZr₂ in Shape Memory Alloy Behavior

Studies on CuZr-based shape memory alloys have shown that the CuZr₂ phase is commonly formed during processing. mdpi.com However, its influence is complex. For instance, the formation of CuZr₂ oxides, which can occur during melting due to the high reactivity of zirconium, is thought to inhibit the shape memory effect, similar to how oxides affect NiTi alloys. mdpi.com Alloying elements can also alter the phase constitution. The addition of aluminum to a CuZr alloy was found to be incorporated into the CuZr₂ phase, causing a contraction of its lattice parameters. mdpi.com

Table 2: Effect of Aluminum Content on Lattice Parameters of the CuZr₂ Phase in a CuZr-Based Alloy mdpi.com
Al Content (at. %)Lattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)
0 (Binary Alloy)3.2211.20
53.2211.12
103.2211.05

Interfacial Catalytic Phenomena Derived from CuZr₂ Decomposition (e.g., Cu/ZrO₂ Interfaces)

While CuZr₂ itself is not typically used as a catalyst, its decomposition or in-situ oxidation can lead to the formation of highly active catalytic interfaces. Specifically, the Cu/ZrO₂ interface is renowned for its exceptional performance in various catalytic reactions, including CO₂ hydrogenation to methanol (B129727) and methanol steam reforming. researchgate.netmpg.de The synergistic effect between copper nanoparticles and the zirconia support creates active sites that facilitate these chemical transformations. researchgate.netmdpi.com

The formation of these active interfaces can be derived from the transformation of a metallic Cu-Zr precursor. The thermal decomposition of Cu-Zr alloys leads to the precipitation of distinct intermetallic phases, including Cu₅₁Zr₁₄, Cu₁₀Zr₇, and CuZr₂. researchgate.netresearchgate.netnih.gov Under oxidative or reactive conditions, a precursor material containing the CuZr₂ phase would be expected to decompose, forming highly dispersed copper species on a zirconia (ZrO₂) support. This process generates the Cu/ZrO₂ interfaces critical for catalysis. researchgate.netmdpi.com For example, studies have shown that the activation of CO₂ occurs at these interfaces, facilitating its subsequent hydrogenation. researchgate.net The ability to generate these catalytically active structures from the decomposition of a stable, well-defined intermetallic precursor like CuZr₂ represents a potential pathway for designing robust and efficient catalysts.

Emerging Research Avenues and Future Prospects for Cuzr2

Investigation of Novel Processing Routes for Tailoring CuZr2 Microstructures

One of the most promising areas is additive manufacturing (AM) , particularly laser-based powder bed fusion (PBF-LB/M) and laser-directed energy deposition (LDED). researchgate.netmdpi.com While much of the research in this area has focused on CuCrZr alloys, the techniques are applicable to the broader Cu-Zr system. researchgate.netmpg.de LDED, for instance, offers a pathway to build near-net-shape 3D structures, but processing copper alloys is challenging due to their high reflectivity and thermal conductivity. mdpi.com Studies on CuCrZr have shown that by carefully controlling process parameters like laser power and scanning speed, it is possible to achieve relative densities exceeding 99%. mdpi.com Such techniques could allow for the precise, layer-by-layer creation of components with tailored microstructures, where the distribution of phases like CuZr2 is controlled in situ.

Rapid solidification and heat treatment represent another key research avenue. In Cu-Zr based BMGs, rapid quenching can suppress crystallization, but subsequent heat treatment or "flash-annealing" can be used to controllably precipitate nanocrystalline phases within the amorphous matrix. researchgate.netresearchgate.net The B2 CuZr phase, which is often a precursor to CuZr2, can be formed during reheating. researchgate.net However, this B2 phase is metastable and tends to decompose into the more stable Cu10Zr7 and CuZr2 phases upon further heating or below specific temperatures (e.g., 988 K). researchgate.netresearchgate.net By carefully managing the thermal cycle—heating rates, temperatures, and annealing times—researchers aim to produce a fine, uniform dispersion of CuZr2 nanocrystals. researchgate.net This controlled precipitation is crucial for strengthening the material without causing embrittlement. researchgate.net

Furthermore, severe plastic deformation techniques and advanced alloying are being investigated. The addition of other elements can influence the formation and stability of CuZr2. For example, the CuZr2 phase has been identified via transmission electron microscopy in complex, multi-element Cu-Cr-Zr-Ni-La alloys after vacuum arc melting and subsequent heat treatments, indicating its role in the microstructure of these advanced alloys. cambridge.org

Advanced Theoretical Frameworks for Predicting Complex CuZr2 Interactions

To accelerate the design of new materials and deepen the understanding of existing ones, researchers are increasingly relying on advanced theoretical and computational models. These frameworks allow for the prediction of phase stability, mechanical properties, and other characteristics of CuZr2 from first principles.

First-principles calculations , based on Density Functional Theory (DFT), are a cornerstone of this research. researchgate.net These calculations have been systematically used to investigate the structural, mechanical, thermodynamic, and electronic properties of various intermetallic compounds in the Cu-Zr system, including CuZr2. researchgate.net For instance, DFT calculations can determine the formation enthalpies, which confirm that the C11b crystal structure of CuZr2 is a stable phase at 0K. researchgate.net These models also predict mechanical properties, identifying which phases are likely to be harder or more ductile, and reveal electronic characteristics, such as the metallic nature of CuZr2. researchgate.net

Molecular Dynamics (MD) simulations provide another powerful tool for understanding the behavior of Cu-Zr systems at the atomic level. MD simulations have been used to calculate the melting curves and Helmholtz free energies of different Cu-Zr crystalline solids, including CuZr2. aps.org These simulations help elucidate the thermodynamics and kinetics of phase transformations, such as the vitrification of Cu-Zr alloys into metallic glass and the subsequent crystallization into phases like CuZr2. researchgate.netaps.org By modeling the interactions between atoms, researchers can gain insights into structural ordering in the liquid and supercooled states, which is fundamental to understanding glass formation. aps.org

These theoretical frameworks are not only used to predict properties but also to understand complex phenomena observed experimentally. For example, atomic-level pressure calculations using DFT have shown that in an alloy, significant stresses can exist on the constituent atoms even in a stable crystal structure, providing insight into the internal forces that govern material behavior. researchgate.net

Table 1: Theoretical and Experimental Properties of Cu-Zr System Phases
PhaseCrystal StructureStatusPredicted Formation Energy (eV/atom)Notes
CuZr2C11b (I4/mmm) researchgate.netaps.orgStable researchgate.net-0.069 (for Zr2Cu) materialsproject.orgDecomposition product of B2 CuZr; Hard phase used for reinforcement. mdpi.comresearchgate.net
CuZrB2 (Pm-3m) aps.orgmaterialsproject.orgMetastable researchgate.net-0.108 materialsproject.orgPrecursor to Cu10Zr7 and CuZr2; improves ductility in BMGs. researchgate.netresearchgate.net
Cu51Zr14βStable researchgate.netN/AA stable intermetallic in the Cu-Zr system. researchgate.net
Cu10Zr7C2caMetastable researchgate.netN/ACommon decomposition product alongside CuZr2. researchgate.net

Potential for High-Performance CuZr2-Enhanced Materials

The unique properties of the CuZr2 phase make it a prime candidate for enhancing the performance of advanced materials, particularly as a reinforcing component in composites.

The most prominent application is in Bulk Metallic Glass Composites (BMGCs) . Monolithic BMGs often suffer from limited ductility, failing catastrophically via the propagation of a single shear band. researchgate.net Introducing a secondary crystalline phase can impede shear band movement, thereby improving toughness and plasticity. CuZr2 is an ideal reinforcing phase because it is thermodynamically stable and harder than the typical Zr-based amorphous matrix. mdpi.com Research on (Zr55Cu30Al10Ni5)99.98Sc0.02 BMGs containing nano-CuZr2 has shown that this composite structure is attractive for industrial applications like bearings and shafts due to its superior wear properties. mdpi.com

The formation of CuZr2, often in conjunction with other phases like Cu10Zr7, is a key aspect of the "transformation-induced plasticity" (TRIP) phenomenon observed in some BMGCs. researchgate.netresearchgate.net The process involves the transformation of a metastable B2 CuZr phase into more stable phases during deformation, which absorbs energy and promotes the formation of multiple shear bands, leading to significant work-hardening and enhanced plastic strain. researchgate.net This makes Cu-Zr-based BMGCs a promising class of high-performance structural materials. researchgate.net

Q & A

Basic Question: What analytical methods are recommended for quantifying zirconium content in copper-zirconium (1/2) alloys?

Methodological Answer:
The zirconium content in Cu-Zr alloys can be determined using atomic absorption spectrometry (AAS), inductively coupled plasma atomic emission spectrometry (ICP-AES), or wavelength-dispersive X-ray fluorescence (WD-XRF). For example, GB/T 5121.20-2008 specifies AAS for zirconium detection in copper alloys, requiring sample dissolution in nitric acid followed by spectral analysis at specific wavelengths (e.g., Zr II 343.823 nm) . ICP-AES (per GB/T 13747.9-2022) offers higher sensitivity for trace impurities, while WD-XRF (SN/T 3318.2-2015) is non-destructive and suitable for bulk analysis. Ensure calibration with certified reference materials and cross-validate results using secondary techniques to minimize matrix interference .

Advanced Question: How can researchers resolve contradictions in thermodynamic stability data for zirconium-containing phases in copper-zirconium systems?

Methodological Answer:
Discrepancies in thermodynamic data (e.g., enthalpy of formation, phase diagrams) often arise from variations in synthesis conditions (e.g., cooling rates, impurity levels). To address this:

Reproduce experiments using controlled atmospheres (e.g., argon glove boxes) to prevent oxidation .

Cross-reference databases : Compare data from NIST Chemistry WebBook (for aqueous Zr species) with high-temperature calorimetry studies .

Apply computational validation : Use density functional theory (DFT) to model phase stability and compare results with experimental observations. For instance, discrepancies in ZrO₂ formation enthalpies may require reassessing lattice parameters or defect concentrations .

Basic Question: What experimental protocols ensure reproducible synthesis of copper-zirconium (1/2) alloys?

Methodological Answer:
Key steps include:

Material purity : Use electrolytic copper (≥99.99%) and zirconium sponge (≤50 ppm oxygen) to minimize oxide formation.

Arc melting : Perform under high-purity argon with multiple remelts (≥5 cycles) to ensure homogeneity.

Characterization : Validate phase composition via X-ray diffraction (XRD) and microstructure via scanning electron microscopy with energy-dispersive spectroscopy (SEM-EDS). For example, annealing at 600°C for 24 hours under vacuum can stabilize the Cu₉Zr₂ phase .

Advanced Question: How should researchers design experiments to investigate the mechanical behavior of copper-zirconium (1/2) alloys under cyclic stress?

Methodological Answer:

Sample preparation : Fabricate tensile/compression specimens via wire electrical discharge machining (EDM), ensuring surface polishing to eliminate stress concentrators.

Testing parameters : Use servo-hydraulic testers with strain rates of 10⁻³–10⁻¹ s⁻¹ and cyclic loading frequencies ≤5 Hz to avoid adiabatic heating.

In-situ characterization : Pair mechanical testing with synchrotron X-ray diffraction to monitor dislocation dynamics and phase transitions. For fatigue studies, apply the Basquin equation (σ = σ₀(N)^b) to model stress-life curves, correlating with SEM fractography to identify crack initiation sites .

Basic Question: What standards govern the chemical analysis of zirconium in copper-zirconium (1/2) alloys?

Methodological Answer:
Relevant standards include:

  • GB/T 5121.20-2008 : AAS for Zr quantification in copper alloys.
  • SN/T 3318.2-2015 : WD-XRF for Zr, Fe, and Ti in zirconium sands, adaptable to alloys with matrix-matched standards.
  • YS/T 1259-2018 : Spectrophotometry for surface fluorine contamination, critical for preventing Zr oxidation during analysis .

Advanced Question: What strategies mitigate inconsistencies in diffusion coefficient measurements for zirconium in copper matrices?

Methodological Answer:

Isotopic tracing : Use stable Zr-94 isotopes and secondary ion mass spectrometry (SIMS) to track diffusion profiles, avoiding artifacts from grain boundary segregation.

Temperature calibration : Employ thermocouples directly welded to samples during annealing (e.g., 700–900°C) to ensure ±5°C accuracy.

Data reconciliation : Apply the Boltzmann-Matano method to concentration-depth profiles, cross-validated with phase-field simulations. Discrepancies >10% may indicate porosity or interfacial reactions requiring microstructural correction .

Basic Question: How can researchers validate the purity of zirconium used in copper-zirconium (1/2) alloy synthesis?

Methodological Answer:

Spark discharge optical emission spectrometry (SD-OES) : Detect trace elements (e.g., Fe, O) in Zr feedstock with detection limits ≤1 ppm.

Inert gas fusion : Measure oxygen/nitrogen content via LECO ONH836 analyzers, critical for preventing embrittlement.

Certification : Source materials from suppliers adhering to ASTM B551 (zirconium sponge) and ASTM B170 (electrolytic copper) .

Advanced Question: What computational approaches are effective for modeling electronic interactions in copper-zirconium (1/2) interfaces?

Methodological Answer:

First-principles calculations : Use Vienna Ab Initio Simulation Package (VASP) with PAW pseudopotentials to compute charge transfer at Cu-Zr interfaces. Apply hybrid functionals (e.g., HSE06) for accurate bandgap predictions.

Molecular dynamics (MD) : Simulate interfacial diffusion using embedded atom method (EAM) potentials parameterized for Cu-Zr systems. Validate against experimental activation energies (e.g., 1.2–1.5 eV for Zr in Cu) .

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